molecular formula C13H20FNO3 B5101324 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol

2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol

Cat. No. B5101324
M. Wt: 257.30 g/mol
InChI Key: MPXVDRSNLRFHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol, also known as FPEME, is a chemical compound that has been synthesized for scientific research purposes. This compound has been shown to have potential applications in various fields, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol is not fully understood. However, it is believed to act as a partial agonist for GPCRs. This means that it can bind to the receptor and activate it to a certain extent, but not fully. This partial activation can lead to various downstream effects, depending on the specific receptor and cell type involved.
Biochemical and Physiological Effects:
2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various GPCRs, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. Additionally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been shown to inhibit the activity of various enzymes involved in drug metabolism, including CYP3A4 and CYP2D6.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol in lab experiments is that it can be used to study the effects of various compounds on GPCRs without the need for radioactive labeling. Additionally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol can be used to study the effects of compounds on enzymes involved in drug metabolism. However, one limitation of using 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol is that its effects may vary depending on the specific receptor and cell type involved.

Future Directions

There are several future directions for research involving 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol. One direction is to study its effects on other GPCRs, as well as other enzymes involved in drug metabolism. Additionally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol could be used to study the effects of various drugs on GPCRs and drug metabolism enzymes. Finally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol could be used to develop new drugs that target specific GPCRs or drug metabolism enzymes.

Synthesis Methods

2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-fluorophenol with 2-bromoethanol in the presence of a base to form 2-(2-fluorophenoxy)ethanol. This compound is then reacted with ethylene oxide to form 2-[2-(2-fluorophenoxy)ethoxy]ethanol. The final step involves the reaction of 2-[2-(2-fluorophenoxy)ethoxy]ethanol with methylamine to form 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol.

Scientific Research Applications

2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has potential applications in various fields of scientific research. It has been shown to have potential as a ligand for G protein-coupled receptors (GPCRs), which are involved in various physiological processes. 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has also been shown to have potential as a tool for studying the effects of various drugs on GPCRs. Additionally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been used to study the effects of various compounds on the activity of enzymes involved in the metabolism of drugs.

properties

IUPAC Name

2-[2-[2-(2-fluorophenoxy)ethoxy]ethyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3/c1-15(6-8-16)7-9-17-10-11-18-13-5-3-2-4-12(13)14/h2-5,16H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXVDRSNLRFHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CCOCCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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